molecular formula C8H17NO B12564495 cis-2-Aminomethyl-1-methyl-cyclohexanol

cis-2-Aminomethyl-1-methyl-cyclohexanol

Cat. No.: B12564495
M. Wt: 143.23 g/mol
InChI Key: WZVYVHUIYKLCBC-YUMQZZPRSA-N
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Description

cis-2-Aminomethyl-1-methyl-cyclohexanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexanol derivative where the amino and methyl groups are positioned in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Ketones: One common method involves the reduction of 2-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonium chloride (NH4Cl). The reaction typically occurs in an alcohol solvent like methanol at room temperature.

    Aminomethylation: Another route involves the aminomethylation of 1-methylcyclohexanol using formaldehyde and an amine source under acidic conditions. This reaction can be catalyzed by acids such as hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for cis-2-Aminomethyl-1-methyl-cyclohexanol often involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Aminomethyl-1-methyl-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or other strong acids in an organic solvent.

Major Products:

    Oxidation: 2-Methylcyclohexanone or 2-Methylcyclohexanal.

    Reduction: More saturated cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

cis-2-Aminomethyl-1-methyl-cyclohexanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Aminomethyl-1-methyl-cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexanol moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    cis-2-Aminomethyl-cyclohexanol: Similar structure but lacks the methyl group.

    cis-2-Benzylamino-cyclohexanol: Contains a benzyl group instead of a methyl group.

    cis-4-Amino-cyclohexanol: Amino group positioned at the 4th carbon instead of the 2nd.

Uniqueness: cis-2-Aminomethyl-1-methyl-cyclohexanol is unique due to the presence of both the amino and methyl groups in a cis configuration, which can influence its reactivity and interaction with biological targets. The specific positioning of these groups can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(10)5-3-2-4-7(8)6-9/h7,10H,2-6,9H2,1H3/t7-,8-/m0/s1

InChI Key

WZVYVHUIYKLCBC-YUMQZZPRSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@H]1CN)O

Canonical SMILES

CC1(CCCCC1CN)O

Origin of Product

United States

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